molecular formula C19H15NO3 B4507821 1,4-DIPHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

1,4-DIPHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

Cat. No.: B4507821
M. Wt: 305.3 g/mol
InChI Key: SODYPYQMKKIOKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-DIPHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is a heterocyclic compound that features a fused pyridine and furan ring system

Scientific Research Applications

1,4-DIPHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design due to its unique ring structure.

    Biological Studies: Studied for its interactions with biological targets and potential therapeutic effects.

    Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.

    Chemical Synthesis: Used as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIPHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

    Cyclization Reactions: Utilizing cyclization reactions of appropriate precursors under acidic or basic conditions.

    Condensation Reactions: Employing condensation reactions between furan derivatives and pyridine derivatives.

    Oxidation Reactions: Using oxidation reactions to introduce the necessary functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes:

    Catalysis: Using catalysts to enhance reaction rates and yields.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

    Purification Techniques: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,4-DIPHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Mechanism of Action

The mechanism of action of 1,4-DIPHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIPHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE: A similar compound with a different substitution pattern.

    1,4-DIPHENYL-1H,2H,3H,4H,5H,7H-THIENO[3,4-B]PYRIDINE-2,5-DIONE: A sulfur analog with similar structural features.

    1,4-DIPHENYL-1H,2H,3H,4H,5H,7H-PYRROLO[3,4-B]PYRIDINE-2,5-DIONE: A nitrogen analog with comparable properties.

Uniqueness

1,4-DIPHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its furan ring system differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

IUPAC Name

1,4-diphenyl-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-17-11-15(13-7-3-1-4-8-13)18-16(12-23-19(18)22)20(17)14-9-5-2-6-10-14/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODYPYQMKKIOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(COC2=O)N(C1=O)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-DIPHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 2
Reactant of Route 2
1,4-DIPHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 3
Reactant of Route 3
1,4-DIPHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 4
1,4-DIPHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 5
1,4-DIPHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE
Reactant of Route 6
Reactant of Route 6
1,4-DIPHENYL-1H,2H,3H,4H,5H,7H-FURO[3,4-B]PYRIDINE-2,5-DIONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.